molecular formula C19H19N3O6S2 B2997449 Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-18-6

Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2997449
CAS No.: 865248-18-6
M. Wt: 449.5
InChI Key: GJZVVBMYUFVPOK-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the benzothiazole class, characterized by a 1,3-benzothiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 6 and a 2-methoxybenzoyl imino group at position 2. The ethyl acetate moiety at position 3 enhances solubility and modulates electronic properties. Its synthesis likely involves coupling 2-methoxybenzoyl chloride with a benzothiazole precursor under basic conditions, followed by purification via column chromatography (petroleum ether/ethyl acetate) .

Properties

IUPAC Name

ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-14-9-8-12(30(20,25)26)10-16(14)29-19(22)21-18(24)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZVVBMYUFVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N4O4S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a benzothiazole moiety, which is known for its biological significance. The presence of the methoxybenzoyl group and sulfamoyl group enhances its potential as a therapeutic agent.

Antimicrobial Activity

Studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The compound was evaluated for its anti-inflammatory effects using in vitro assays. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages was measured. The results showed that this compound significantly reduced nitric oxide levels in a dose-dependent manner.

Concentration (µM) Nitric Oxide Inhibition (%)
1025
2550
5075

This suggests that the compound may serve as a potential anti-inflammatory agent.

Anticancer Activity

Research has indicated that benzothiazole derivatives can possess anticancer properties. In vitro studies on human cancer cell lines (e.g., HCT116 colorectal cancer cells) demonstrated that the compound exhibited cytotoxicity with an IC50 value of approximately 0.66 µM. This activity was attributed to the induction of apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar benzothiazole derivatives, establishing a correlation between structural modifications and enhanced antimicrobial activity.
  • Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory pathways activated by benzothiazole compounds, revealing that these compounds modulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents (Position) Molecular Weight Notable Properties/Applications Reference
Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate 1,3-Benzothiazole -SO₂NH₂ (6), 2-methoxybenzoyl (2), ethyl acetate (3) ~451.48 g/mol Potential enzyme inhibition, antimicrobial
Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate 1,3-Benzothiazole -SO₂NH₂ (6), 4-benzylbenzoyl (2), ethyl acetate (3) ~509.61 g/mol Enhanced lipophilicity, possible CNS activity
BA92346 (Ethyl 2-[(2Z)-6-sulfamoyl-2-[(3,4,5-triethoxybenzoyl)imino]acetate) 1,3-Benzothiazole -SO₂NH₂ (6), 3,4,5-triethoxybenzoyl (2) ~551.63 g/mol Higher steric bulk, herbicide potential
Metsulfuron-methyl (Herbicide) Triazinyl-sulfonyl -SO₂NHCO-triazine, methyl ester ~381.36 g/mol Acetolactate synthase inhibition
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate derivatives Imidazole Varied aryl groups (e.g., 4-chlorophenyl) ~260–350 g/mol Anticancer, anti-inflammatory

Electronic and Steric Effects

  • Sulfamoyl Group : Present in all benzothiazole analogs (Table 1), this group enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
  • Aromatic Substituents : The 2-methoxybenzoyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-benzylbenzoyl group in or the bulky triethoxybenzoyl in BA92346 . These differences influence solubility and membrane permeability.
  • Imidazole vs. Benzothiazole Cores : Imidazole derivatives (e.g., ) exhibit lower molecular weights and distinct hydrogen-bonding patterns, favoring interactions with polar biological targets .

Computational and Crystallographic Insights

  • 3D-QSAR Models : Substituent bulk (e.g., triethoxy in BA92346) correlates with enhanced herbicidal activity in sulfonylurea analogs , suggesting similar structure-activity trends in benzothiazoles .
  • Hydrogen-Bonding Networks : The 2-methoxy group in the target compound may form CH/π interactions, as observed in related benzothiazole crystals analyzed via SHELX .

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